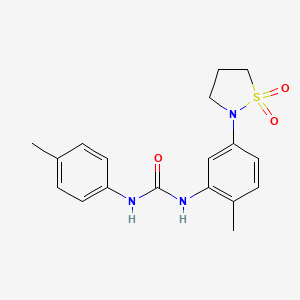

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea

CAS No.: 1203238-35-0

Cat. No.: VC4171450

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203238-35-0 |

|---|---|

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 359.44 |

| IUPAC Name | 1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylphenyl)urea |

| Standard InChI | InChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) |

| Standard InChI Key | MRAWASSSUOZFOB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |

Introduction

Synthesis

The synthesis of similar compounds typically involves multiple steps, including the formation of the isothiazolidin ring and the attachment of the urea group. For example, the formation of the dioxidoisothiazolidinyl group might involve the reaction of a precursor with sulfur dioxide and an oxidizing agent, while the urea group could be introduced through a condensation reaction involving an amine and an isocyanate or carbamate.

Related Compounds

Compounds with similar structures, such as those containing isothiazolidin rings or urea groups, have shown potential in medicinal chemistry. For instance, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its anticancer properties by inhibiting cyclin-dependent kinase 2 (CDK2). Similarly, diaryl ureas have demonstrated significant antiproliferative effects against various cancer cell lines .

Potential Mechanism of Action

Given its structural components, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea might interact with specific molecular targets, such as enzymes involved in cell cycle regulation or signaling pathways. This interaction could lead to therapeutic effects, including anticancer activity.

Data Tables

Given the lack of specific data on 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea, the following table provides general information on related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume